4-Amino-3,5-dichloropyridine N-oxide
Overview
Description
4-Amino-3,5-dichloropyridine N-oxide is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Energetic Materials :4-Amino-3,5-dichloropyridine N-oxide and its derivatives are pivotal in the synthesis of energetic materials. One study describes a method for synthesizing 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), a high-density material with potential applications in energetic compounds, starting from 4-amino-2,6-dichloro-3,5-dinitropyridine (Ma, Pan, Jiang, Liu, & Yao, 2018).
Facilitating Regioselective Synthesis :The compound is instrumental in facilitating regioselective synthesis. A study highlighted the use of 2,3-dichloropyridine N-oxide for gold(I)-catalyzed oxidative annulation, reversing the regioselectivity to yield 5-amino-1,3-oxazoles, a significant shift from the typical production of 4-amino-1,3-oxazoles. This method broadens the scope for creating diverse oxazole compounds with various functionalities (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).
Preparation of Halogenopyridazine Derivates :In the realm of derivative preparation, the amino groups of 4-amino-3,5-dichloropyridazine were successfully substituted with chlorine or bromine, paving the way for the creation of halogenopyridazine 1-oxides. These derivatives serve as starting materials for further chemical transformations, showing the versatility of this compound in synthetic chemistry (Sako, 1966).
NMR Spectral and Theoretical Studies :The compound's derivatives have been the subject of extensive NMR spectral and theoretical studies, providing valuable insights into their chemical behavior and properties. These studies have led to a better understanding of the molecular structures and electronic configurations of these derivatives, aiding in their application in various chemical reactions (Laihia, Puszko, Linnanto, & Kolehmainen, 2006).
Synthesis of Auxinic Herbicides :this compound derivatives have also been used in the synthesis of auxinic herbicides, showcasing their role in the production of agrochemicals. This application demonstrates the compound's significance beyond traditional chemical synthesis and its impact on other industries, such as agriculture (Johnson, Pearson, Schuster, & Cobb, 2009).
Mechanism of Action
Target of Action
4-Amino-3,5-dichloropyridine N-oxide is an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a variety of downstream effects.
Mode of Action
As a PDE4 inhibitor, this compound likely interacts with its target by binding to the active site of the PDE4 enzyme, thereby preventing it from breaking down cAMP . This results in increased levels of cAMP within the cell.
Pharmacokinetics
Roflumilast is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes . The metabolites are then excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Roflumilast, given their similar structures and targets. Roflumilast has anti-inflammatory effects and is used to treat conditions like asthma . By increasing cAMP levels, it can reduce the release of inflammatory mediators from immune cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 or CYP1A2 could affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH could potentially affect the stability of the compound.
Safety and Hazards
Properties
IUPAC Name |
3,5-dichloro-1-hydroxypyridin-4-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGYHCLUPWFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)C(=CN1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443348 | |
Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91872-02-5 | |
Record name | 4-Amino-3,5-dichloropyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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